8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde can be achieved through various synthetic strategies. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Reduction reactions can be performed under specific conditions.
Substitution: Radical reactions and transition metal catalysis are often employed for substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Photocatalysis is also a popular method for facilitating these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative coupling can lead to the formation of various imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a valuable scaffold in organic synthesis for constructing complex molecules.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in material science due to its structural properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H4FIN2O |
---|---|
Molecular Weight |
290.03 g/mol |
IUPAC Name |
8-fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C8H4FIN2O/c9-7-5(4-13)1-2-12-6(10)3-11-8(7)12/h1-4H |
InChI Key |
XQOBKPIGDLORSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1C=O)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.